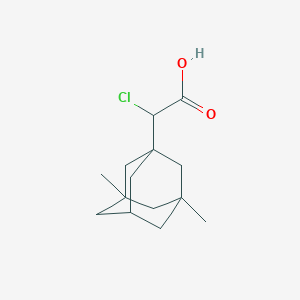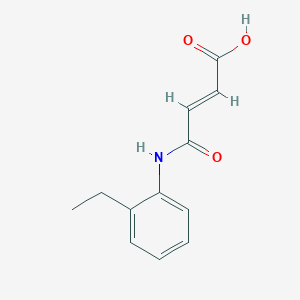![molecular formula C14H12Cl6O2 B11953722 (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate CAS No. 74416-02-7](/img/structure/B11953722.png)
(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate is a complex organic compound characterized by its unique tetracyclic structure and multiple chlorine atoms. This compound is known for its stability and reactivity, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes chlorination reactions to introduce the chlorine atoms and cyclization reactions to form the tetracyclic structure. Specific reagents and catalysts are used to control the reaction conditions and yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and cyclization processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove chlorine atoms or alter the tetracyclic structure.
Substitution: Chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions vary based on the specific reaction type and conditions. For example, oxidation may yield chlorinated ketones or alcohols, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound’s stability and reactivity make it useful in biological studies, particularly in understanding the interactions between chlorinated organic compounds and biological systems.
Medicine
Research in medicine explores the potential therapeutic applications of this compound, including its use as a lead compound for developing new drugs. Its reactivity allows for the modification of its structure to enhance biological activity.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate involves its interaction with specific molecular targets. The compound’s chlorine atoms and tetracyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8,9,10,11,11-Hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene
- 1,8,9,10,11,11-Hexachlorotetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene
Uniqueness
Compared to similar compounds, (1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate stands out due to its acetate functional group, which imparts unique reactivity and potential applications. The presence of multiple chlorine atoms also enhances its stability and reactivity, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
74416-02-7 |
|---|---|
Formule moléculaire |
C14H12Cl6O2 |
Poids moléculaire |
425.0 g/mol |
Nom IUPAC |
(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate |
InChI |
InChI=1S/C14H12Cl6O2/c1-4(21)22-7-3-5-2-6(7)9-8(5)12(17)10(15)11(16)13(9,18)14(12,19)20/h5-9H,2-3H2,1H3 |
Clé InChI |
DOSRQPWOVOSXQH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC2CC1C3C2C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


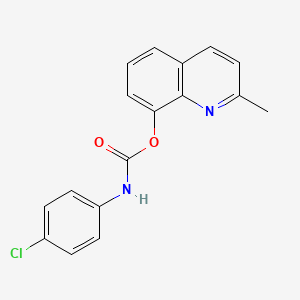
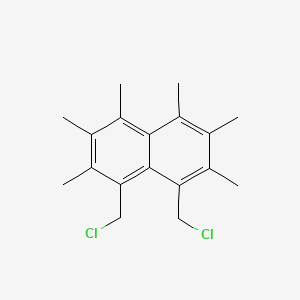
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
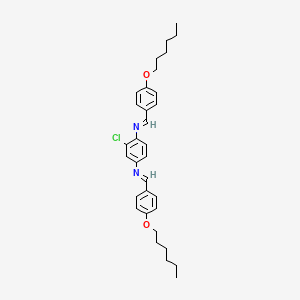
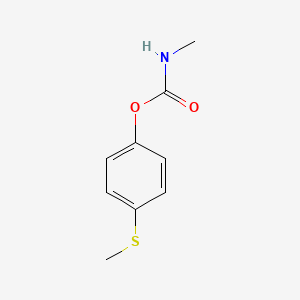
![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)


